3-Fluoro-N-methyl-4-vinylbenzamide
Description
3-Fluoro-N-methyl-4-vinylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the 3-position, a vinyl group at the 4-position of the benzene ring, and a methyl group attached to the amide nitrogen. Fluorinated benzamides are widely studied for their biochemical and pharmacological relevance, including roles in agrochemicals, pharmaceuticals, and polymer precursors .
Properties
IUPAC Name |
4-ethenyl-3-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-3-7-4-5-8(6-9(7)11)10(13)12-2/h3-6H,1H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLGPKHFLRRXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)C=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-4-vinylbenzamide typically involves the following steps:
Fluorination: Introduction of the fluorine atom onto the benzene ring.
N-Methylation: Addition of a methyl group to the nitrogen atom of the amide.
Vinylation: Introduction of the vinyl group onto the benzene ring.
Common reagents used in these reactions include fluorinating agents like N-fluorobenzenesulfonimide, methylating agents such as methyl iodide, and vinylating agents like vinyl magnesium bromide. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of 3-Fluoro-N-methyl-4-vinylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methyl-4-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium methoxide (NaOMe) can be used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the amide group can produce amines .
Scientific Research Applications
3-Fluoro-N-methyl-4-vinylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methyl-4-vinylbenzamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the vinyl group can participate in covalent bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Fluoro-N-methyl-4-vinylbenzamide and related compounds:
Key Observations:
Substituent Effects: Fluorine Position: Fluorine at the 3-position (meta) is common in bioactive compounds, as seen in carcinogenic azo dyes (e.g., 3′-fluoro-4-dimethylaminoazobenzene in ). Meta-fluorine can alter electronic properties and metabolic stability . Vinyl Group: The 4-vinyl substituent in the target compound is unique among analogs.
Biological Activity: Fluorinated benzamides in (e.g., diflubenzuron) exhibit pesticidal activity, suggesting that fluorine enhances target binding or metabolic resistance. In contrast, 3′-fluoro-4-dimethylaminoazobenzene derivatives in showed elevated carcinogenicity compared to non-fluorinated analogs, highlighting the role of fluorine in modulating biological outcomes .
Physical Properties :
- Melting points (MP) of related compounds vary widely. For example, a fluorinated chromene-pyrazolo[3,4-d]pyrimidine derivative in had an MP of 175–178°C, while simpler benzamides (e.g., N-(3,4-difluorophenyl)-3-methylbenzamide) may exhibit lower MPs due to reduced crystallinity .
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